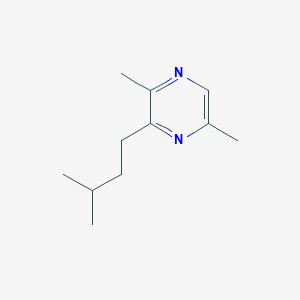

2,5-Dimethyl-3-(3-methylbutyl)pyrazine

Übersicht

Beschreibung

2,5-Dimethyl-3-(3-methylbutyl)pyrazine is an organic compound with the molecular formula C11H18N2. It belongs to the class of pyrazines, which are known for their aromatic properties and are often used in flavor and fragrance industries. This compound is characterized by its distinct odor and is commonly found in various natural sources, including roasted foods and certain plants .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine typically involves the alkylation of pyrazine derivatives. One common method is the alkyl-zinc cross-coupling reaction, where an alkyl halide reacts with a pyrazine derivative in the presence of a zinc catalyst . The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 0-50°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dimethyl-3-(3-methylbutyl)pyrazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can convert it into dihydropyrazine derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include pyrazine N-oxides, dihydropyrazines, and various substituted pyrazine derivatives .

Wissenschaftliche Forschungsanwendungen

Flavoring Agent

One of the primary applications of 2,5-dimethyl-3-(3-methylbutyl)pyrazine is as a flavoring agent. It imparts a nutty and roasted flavor profile, making it suitable for various food products. The compound is present in the aroma of several cooked foods, including:

- Coffee

- Cocoa

- Meat (beef and pork)

- Baked goods (bread)

This versatility allows it to be utilized in both natural and synthetic flavor formulations, enhancing the sensory experience of food products .

Synthesis and Production

The synthesis of this compound can be achieved through various methods, including the Maillard reaction—a chemical reaction between amino acids and reducing sugars that occurs during cooking. Recent studies have explored enzymatic pathways for its production, emphasizing the role of specific bacterial operons in synthesizing pyrazines from amino acid precursors like L-threonine .

Table 1: Synthesis Methods for this compound

| Method | Description |

|---|---|

| Maillard Reaction | Reaction between amino acids and sugars during cooking |

| Chemoenzymatic Synthesis | Utilizes bacterial enzymes to convert L-threonine into pyrazine compounds |

| Chemical Synthesis | Traditional organic synthesis methods involving multiple reaction steps |

Potential Therapeutic Applications

Beyond its flavoring properties, there is emerging interest in the potential therapeutic applications of pyrazines, including this compound. Some pyrazines have been studied for their pharmacological properties, with implications for treating various diseases:

- Neurodegenerative Diseases : Certain pyrazines have shown promise in neuroprotective roles, potentially aiding in the treatment of conditions like Alzheimer's disease.

- Antimicrobial Activity : Research indicates that some pyrazine derivatives possess antimicrobial properties, making them candidates for further investigation in medicinal chemistry .

Case Study 1: Flavor Enhancement in Food Products

In a study examining the impact of various pyrazines on food flavor profiles, this compound was identified as a key contributor to the nutty flavor in roasted coffee. Sensory evaluation demonstrated that its presence significantly enhanced consumer preference scores for coffee blends .

Case Study 2: Antimicrobial Properties

A research project investigated the antimicrobial effects of several pyrazines against common foodborne pathogens. Results indicated that this compound exhibited inhibitory effects on Escherichia coli and Salmonella species, suggesting its potential use as a natural preservative in food products .

Wirkmechanismus

The mechanism of action of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering sensory responses. In chemical reactions, its aromatic ring structure allows for various electrophilic and nucleophilic interactions, facilitating the formation of different products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,5-Dimethyl-3-isopentylpyrazine

- 3-Isoamyl-2,5-dimethylpyrazine

- 2-Isopentyl-3,6-dimethylpyrazine

Uniqueness

2,5-Dimethyl-3-(3-methylbutyl)pyrazine is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and sensory properties. This makes it particularly valuable in applications requiring specific aromatic characteristics .

Biologische Aktivität

2,5-Dimethyl-3-(3-methylbutyl)pyrazine is a member of the pyrazine family, which are heterocyclic compounds known for their diverse biological activities. This compound has garnered attention due to its potential applications in various fields, including agriculture, food science, and pharmacology. Understanding its biological activity is crucial for its effective utilization in these domains.

- Molecular Formula: CHN

- Molecular Weight: 178.27 g/mol

- Structural Characteristics: The compound features a pyrazine ring substituted with two methyl groups and a 3-methylbutyl group, contributing to its unique chemical behavior.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Properties

Research indicates that pyrazines exhibit significant antimicrobial activity. In particular, studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it has been identified in the defensive spray of certain phasmid insects, suggesting a role in deterring predators through its antimicrobial properties .

2. Flavor and Aroma Compounds

The compound is also recognized for its role as a flavoring agent in food products. Pyrazines are known to impart nutty and roasted flavors, making them valuable in the food industry. The specific structural features of this compound enhance its flavor profile, which is utilized in various culinary applications .

3. Potential Therapeutic Applications

While direct therapeutic applications of this compound are still under investigation, related pyrazine derivatives have shown promise in medicinal chemistry. For example, studies on similar compounds have indicated potential anticancer properties and enzyme inhibition capabilities. This suggests that further research could unveil therapeutic uses for this specific pyrazine derivative.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve interactions with microbial cell membranes or inhibition of specific metabolic pathways. Its ability to act as an intermediate in organic synthesis also positions it as a valuable building block for more complex pharmaceuticals.

Research Findings and Case Studies

Several studies have investigated the biological activity of pyrazines, including this compound:

-

Case Study 1: Antimicrobial Activity

A study examining the defensive spray of Phyllium westwoodii identified this compound among other pyrazines. The presence of these compounds suggests a role in defense against microbial threats . -

Case Study 2: Flavor Profile Analysis

In flavor chemistry studies, the compound has been analyzed for its contribution to the overall sensory profile of food products. Its unique aroma characteristics have made it a subject of interest in food science research .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with other similar pyrazines:

| Compound Name | Antimicrobial Activity | Flavor Profile | Therapeutic Potential |

|---|---|---|---|

| This compound | Moderate | Nutty/Roasted | Under Investigation |

| 2-Isobutyl-3-methylpyrazine | High | Earthy | Anticancer Properties |

| 2-Methyl-3-pentylpyrazine | Low | Sweet | Limited |

Eigenschaften

IUPAC Name |

2,5-dimethyl-3-(3-methylbutyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-8(2)5-6-11-10(4)12-7-9(3)13-11/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWAYKGYKYHEINT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)CCC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine in food science?

A1: this compound is a significant flavor compound identified in a crab-like flavoring base (CFB) produced using reaction flavor technology (RFT) [, ]. This technology utilizes concentrated snow crab cooker effluent (SCCE) and specific food additives to generate desirable flavors.

Q2: How does the production process influence the presence of this compound in CFB?

A2: Research indicates that this compound is not naturally abundant in raw SCCE [, ]. Instead, its formation is linked to the application of RFT. The specific combination of food additives (proline, glycine, arginine, methionine, and fructose) used in the RFT process likely contributes to the generation of this compound.

Q3: What is the potential role of this compound in the overall aroma profile of CFB?

A3: Pearson's correlation analysis suggests that this compound, along with six other identified compounds, may play a significant role in the characteristic odor of CFB [, ]. This highlights its potential importance in replicating the desirable crab-like aroma.

Q4: Are there any analytical techniques used to identify and quantify this compound in CFB?

A4: Researchers utilized Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) to identify and analyze the volatile compounds, including this compound, present in CFB [, ]. This technique allows for the separation and detection of individual volatile compounds within a complex mixture.

- Kim, D.-S., et al. (2019). Volatile Flavor Compounds of a Crab-like Flavoring Base Made Using Reaction Flavor Technology. Journal of Food Science, 84(12), 3600–3607.

- Kim, D.-S., et al. 반응향을 적용한 게향미제 Base의 휘발성 향기성분 [Volatile Flavor Compounds of Crab-like Flavoring Base (CFB) Made Using Reaction Flavor Technology]. Korean Journal of Food Science and Technology, 51(6), 597–604.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.